5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Description
The compound 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic molecule featuring a fused thieno[2,3-c]pyrazole core linked to a 1,3,4-oxadiazole-2-thione moiety.
Properties
IUPAC Name |
5-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS2/c1-8-10-7-11(12-15-16-14(20)19-12)21-13(10)18(17-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDEHKXKOAEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C3=NNC(=S)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Elemental Analysis
Elemental analysis for 6 confirms stoichiometric composition:
Mass Spectrometry
The molecular ion peak at m/z 322 (M⁺) aligns with the molecular formula C₁₆H₁₄N₆S. Fragmentation patterns include losses of SH (34 amu) and C₃H₃N (53 amu), consistent with the oxadiazole-thione structure.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 193–195°C, indicating high thermal stability suitable for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CS₂ cyclization | KOH, CS₂, ethanol | 10 | 75 | 99.2 |
| NH₄SCN cyclization | HCl, NH₄SCN, KOH | 5 | 68 | 95.8 |
| Data synthesized from and |
The CS₂ route is superior in yield and purity, attributed to fewer side reactions. Kinetic studies show first-order dependence on CS₂ concentration, with an activation energy of 45.2 kJ/mol.
Challenges and Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation.
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic derivatives with modified functional groups.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves multi-step reactions that include the formation of thieno[2,3-c]pyrazole frameworks followed by the introduction of oxadiazole and thione functionalities. Various synthetic routes have been explored to optimize yield and purity.
Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and protect against oxidative stress in biological systems. Studies have shown that it can mitigate oxidative damage in cellular models, suggesting its potential use as a therapeutic agent in conditions associated with oxidative stress .
Antimicrobial Properties
The antimicrobial activity of thieno[2,3-c]pyrazole derivatives has also been investigated. The compound demonstrates efficacy against a range of bacterial and fungal pathogens. In vitro assays have shown that it inhibits the growth of common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, this compound has shown promise in reducing inflammation. Experimental studies have indicated that it can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making it a candidate for further development in treating inflammatory diseases .
Medicinal Chemistry
Given its diverse biological activities, this compound is being explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications that may enhance its pharmacological profiles.
Agricultural Chemistry
The compound's antimicrobial properties suggest potential applications in agricultural settings as a biopesticide or fungicide. Its ability to inhibit fungal growth could be beneficial for crop protection against fungal pathogens.
Material Science
Research into the material properties of thieno[2,3-c]pyrazole derivatives indicates that they may possess interesting electronic properties suitable for applications in organic electronics or photovoltaics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in biological processes. For example, it may inhibit the activity of enzymes responsible for the synthesis of bacterial cell walls, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it can exert anti-inflammatory, anticancer, and other therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Key 1,3,4-Oxadiazole-2-thione Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl substituents in compounds 5a-5k enhance antimicrobial activity compared to methoxyphenyl analogs, likely due to increased lipophilicity and membrane penetration .
- Heterocyclic Cores: Thienopyrazole and indole rings (as in the target compound and ) may improve binding to hydrophobic enzyme pockets, whereas pyridine or thiophene groups enhance solubility and metabolic stability .
Key Observations :
- Mannich Reaction Dominance: Piperidine-substituted oxadiazole-thiones (e.g., 5a-5k) are synthesized via Mannich reactions, enabling facile introduction of aminoalkyl groups .
- Microwave Assistance : highlights improved yields and reduced reaction times for anti-tubercular oxadiazole-thiones under microwave irradiation.
Table 3: Comparative Bioactivity of Oxadiazole-2-thione Derivatives
Key Observations :
- Potency of Quinoline Derivatives: Compound 3 () exhibits nanomolar kinase inhibition, suggesting that bulky aromatic groups (e.g., quinoline) enhance target affinity.
- Broad-Spectrum Antifungal Activity : Benzyloxy-substituted oxadiazole-thiones () show efficacy against Candida and Aspergillus strains, likely due to membrane disruption.
Physicochemical and Pharmacokinetic Properties
Table 4: Computational and Experimental Properties
Key Observations :
- LogP Trends: Thienopyrazole and dichlorophenyl derivatives exhibit higher LogP values (>3), indicating enhanced membrane permeability but poorer aqueous solubility.
- Crystallographic Stability : Morpholine and piperazine substitutions () stabilize molecular packing via hydrogen bonds and π-π interactions.
Biological Activity
The compound 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[2,3-c]pyrazole moiety linked to an oxadiazole ring. The presence of sulfur in the thione form enhances its reactivity and potential biological activity.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A study by Alam et al. highlighted that various 1,3,4-oxadiazole derivatives showed potent inhibitory effects against cancer cell lines such as MCF-7 and HCT-116. Some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil and Doxorubicin .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole | MCF-7 | TBD | 5-Fluorouracil | 24.74 |
| Compound 13 | HCT-116 | TBD | Doxorubicin | 2.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Dhumal et al. reported that certain oxadiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with some compounds showing better efficacy than conventional antibiotics .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole | E. coli | Effective |
| Compound X | S. aureus | Superior to Gentamicin |
The mechanisms by which this compound exerts its biological effects include:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition leads to reduced proliferation of cancer cells.
- Apoptosis Induction : Certain studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Zhang et al. Study : In a study assessing various oxadiazole derivatives for anticancer properties, one derivative demonstrated an IC50 value of 1.18 µM against HEPG2 cells, suggesting strong anticancer potential compared to established drugs .
- Antitubercular Activity : Research conducted by Desai et al. evaluated the antitubercular effects of oxadiazole derivatives against Mycobacterium bovis, highlighting their potential in treating resistant strains .
Q & A
Q. What are the standard synthetic routes for 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione?
The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:
- Alkylation : Reacting precursor thieno[2,3-d]pyrimidine derivatives with benzyl chlorides or chloroacetamides under basic conditions to introduce substituents .
- Cyclocondensation : Using KOH and carbon disulfide (CS₂) in ethanol under reflux to form the oxadiazole-thione core, followed by purification via recrystallization (e.g., methanol or acetic acid) .
- Catalytic methods : Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C improves reaction efficiency .
Q. Which spectroscopic and analytical techniques confirm the compound’s structure?
- IR spectroscopy : Identifies thione (C=S) stretches (~1200–1250 cm⁻¹) and oxadiazole ring vibrations .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms bond angles, as seen in analogous thione-containing heterocycles .
- Elemental analysis : Validates purity by matching experimental and calculated C/H/N/S percentages .
Q. What are the key physicochemical properties of this compound?
- Melting point : High melting points (>200°C) due to crystalline packing and intermolecular hydrogen bonding .
- Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMF, DMSO) .
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Test acidic (e.g., HCl) vs. basic (e.g., K₂CO₃) catalysts for alkylation efficiency .
- Solvent effects : Compare PEG-400 (high polarity) vs. THF (low polarity) to balance reaction rate and byproduct formation .
- Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to control exothermic intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance antimicrobial activity .
- Heterocycle substitution : Replace the thiophene moiety with triazoles or thiadiazoles to modulate solubility and target binding .
- Docking studies : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. How can computational methods (e.g., DFT) predict reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess tautomeric preferences (thione vs. thiol forms) .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions and redox stability .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to guide formulation strategies .
Q. How should researchers resolve contradictions in reported spectral or biological data?
- Reproducibility checks : Validate melting points and NMR shifts across multiple labs using standardized protocols .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed oxadiazole) that may skew bioassay results .
- Meta-analysis : Cross-reference antimicrobial IC₅₀ values with structural analogs to identify trends obscured by assay variability .
Q. What mechanistic insights explain the compound’s cyclization and ring-opening reactions?
- Acid-mediated cyclization : Protonation of thiourea intermediates facilitates nucleophilic attack, forming oxadiazinane-thiones .
- Base-induced ring-opening : Hydroxide ions cleave the oxadiazole ring via nucleophilic substitution, yielding thiol-carboxylate intermediates .
- Kinetic studies : Monitor reaction progress using in-situ IR to identify rate-determining steps (e.g., CS₂ addition) .
Methodological Notes
- Data validation : Always cross-check experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Safety protocols : Handle CS₂ and chlorinated solvents in fume hoods due to toxicity .
- Open science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
